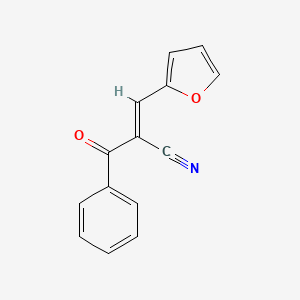

2-Benzoyl-3-(2-furyl)acrylonitrile

Description

Contextualization of Alpha,Beta-Unsaturated Nitriles in Synthetic Methodology

Alpha,beta-unsaturated nitriles are a class of organic compounds characterized by a nitrile group (C≡N) conjugated with a carbon-carbon double bond. fiveable.me This structural arrangement results in unique reactivity, making them valuable intermediates in organic synthesis. fiveable.me The conjugation of the nitrile group with the alkene leads to the delocalization of π-electrons, which stabilizes the molecule and enhances its susceptibility to nucleophilic attack. fiveable.me

These activated nitriles can participate in a wide array of chemical transformations, including nucleophilic additions, Michael additions, and cycloaddition reactions. fiveable.me Their versatility makes them crucial building blocks for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds, such as pyridines and pyrroles. fiveable.me Furthermore, α,β-unsaturated nitriles serve as precursors for the synthesis of more intricate molecules, including pharmaceuticals and naturally occurring products. fiveable.me The synthesis of α,β-unsaturated nitriles can be achieved through various methods, such as the Knoevenagel condensation of aldehydes or ketones with compounds containing an active methylene (B1212753) group, like malononitrile (B47326) or cyanoacetic acid. wikipedia.orgsciensage.info

Significance of Furan (B31954) and Benzoyl Moieties in Organic Chemistry

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent scaffold in a multitude of biologically active compounds and is considered a key building block in medicinal chemistry. researchgate.netnih.gov Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. utripoli.edu.lyijabbr.comutripoli.edu.ly The furan nucleus is present in numerous commercially available drugs and natural products. researchgate.netutripoli.edu.ly The synthetic versatility of furans allows for the creation of a wide variety of derivatives with altered biological activities, making them a subject of intense research in the quest for new therapeutic agents. utripoli.edu.lyijabbr.com

Similarly, the benzoyl group, which consists of a benzene (B151609) ring attached to a carbonyl group, is a fundamental functional group in organic chemistry. fiveable.meontosight.ai It is found in a variety of natural products and is a key component in the structure of many organic compounds. fiveable.meontosight.ai The benzoyl group can be introduced into molecules through reactions like the benzoylation of alcohols and amines using benzoyl chloride. ontosight.aiwikipedia.org It often serves as a protecting group for sensitive functional groups during multi-step syntheses due to its stability and the relative ease of its removal under hydrolytic conditions. ontosight.aiwikipedia.org

Overview of 2-Benzoyl-3-(2-furyl)acrylonitrile as a Versatile Synthetic Intermediate

This compound is a chemical compound that incorporates the key structural features of an α,β-unsaturated nitrile, a furan ring, and a benzoyl group. ontosight.ai This unique combination of functional groups makes it a highly versatile building block in organic synthesis. mdpi.comnih.gov The synthesis of this compound can be achieved through a Knoevenagel condensation reaction between 2-furaldehyde and benzoylacetonitrile (B15868). mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-benzoyl-3-(furan-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-10-12(9-13-7-4-8-17-13)14(16)11-5-2-1-3-6-11/h1-9H/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYSPQOWNCYWAQP-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=CC2=CC=CO2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C(=C/C2=CC=CO2)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzoyl 3 2 Furyl Acrylonitrile and Its Structural Analogs

Direct Synthesis Approaches to 2-Benzoyl-3-(2-furyl)acrylonitrile

Direct synthesis relies on the efficient formation of the characteristic α,β-unsaturated nitrile structure by joining the primary building blocks in a single key step.

The most prominent direct route to this compound is the Knoevenagel condensation. This well-established carbon-carbon bond-forming reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. nih.gov In this specific synthesis, furfural (B47365) (an aldehyde) reacts with benzoylacetonitrile (B15868) (an active methylene compound) to yield the target molecule. mdpi.comnih.gov The reaction proceeds via the formation of a carbanion from benzoylacetonitrile, which then acts as a nucleophile, attacking the carbonyl carbon of furfural. Subsequent dehydration of the resulting aldol-type intermediate affords the stable, conjugated acrylonitrile (B1666552) product. The presence of both the benzoyl and nitrile groups on the same carbon atom significantly increases the acidity of the methylene protons, facilitating the reaction under mild basic conditions. mdpi.com

The efficiency and yield of the Knoevenagel condensation are highly dependent on the choice of catalyst and reaction conditions. Researchers have explored various systems to optimize the synthesis of related 3-(furan-2-yl)acrylonitrile derivatives.

Biogenic carbonates, for instance, have been successfully employed as basic heterogeneous catalysts in solvent-free conditions, offering good yields and high (E)-selectivity. mdpi.com Studies on the condensation of 5-(hydroxymethyl)furfural (a furfural derivative) with active methylene compounds like malononitrile (B47326) have shown that catalysts such as magnesium hydroxide (B78521) (Mg(OH)₂) can effectively promote the reaction, often under solvent-free conditions. academie-sciences.fr Organic bases are also widely used. Piperidine (B6355638), for example, has been found to be a highly effective catalyst, outperforming other amines like triethylamine (B128534) (TEA) and DABCO due to a favorable balance of nucleophilicity and basicity. nih.gov The optimization often involves adjusting temperature, reaction time, and catalyst loading to maximize the yield of the desired acrylonitrile product. nih.govacademie-sciences.fr

| Catalyst System | Reactants | Conditions | Yield | Reference |

| Biogenic Carbonates | 5-HMF, Ethyl Cyanoacetate | 100 °C, 1h, Solvent-free | 87% | mdpi.com |

| Mg(OH)₂ | 5-HMF, Malononitrile | 60 °C, Solvent-free | >80% | academie-sciences.fr |

| Piperidine | Furfural, Ethyl Cyanoacetate | Room Temp, 15 min | 96% | nih.gov |

| Triethylamine (TEA) | Furfural, Ethyl Cyanoacetate | Room Temp, 30-90 min | 88-92% | nih.gov |

| Sodium Carbonate | Furfural, Malononitrile | Room Temp, 15 min | 86% | nih.gov |

Table 1: Comparison of catalytic systems used in Knoevenagel condensations for the synthesis of furan-containing acrylonitrile derivatives.

Convergent Synthetic Pathways for Acrylonitrile Derivatives

Convergent synthesis offers a modular approach where different fragments of the target molecule are prepared separately and then combined. This strategy provides flexibility for creating a diverse range of structural analogs.

The acrylonitrile scaffold is a versatile and stable chemical unit found in many bioactive molecules. researchgate.net While the Knoevenagel condensation is a classical method for its construction, several contemporary methods have been developed. frontiersin.org

Palladium-Catalyzed α-Alkenylation : An efficient synthesis of aryl acrylonitrile derivatives can be achieved through the palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides or triflates. This approach provides access to a variety of substituted acrylonitriles with good yields. frontiersin.org

Oxidative Cyanation : This method involves the direct cyanation of alkenes using a copper catalyst and an N–F oxidant to produce substituted acrylonitriles. frontiersin.org

Hydrocyanation of Alkynes : Nickel/Manganese-catalyzed hydrocyanation of terminal alkynes using zinc cyanide is another modern route to aryl-substituted terminal acrylonitriles. frontiersin.org

Dehydrogenative Coupling : Aryl acrylonitriles can also be synthesized through the dehydrogenative coupling of alcohols with nitriles, catalyzed by a manganese pincer complex at elevated temperatures. frontiersin.org

These varied strategies highlight the adaptability of synthetic chemistry in forming the crucial acrylonitrile core.

Incorporating the 2-furyl group onto a molecular backbone with high regioselectivity is a key challenge in a convergent synthesis. Several methods are available for creating substituted furans.

One powerful strategy is the modular synthesis of furans via a trans-carboboration cascade reaction of propargyl alcohols. This method allows for the creation of trisubstituted furylboronic acid esters, which can then undergo Suzuki coupling to introduce a fourth substituent, offering a programmable and flexible route to highly substituted furans. nih.govd-nb.info Another approach involves the copper-catalyzed one-pot synthesis of trisubstituted α-carbonyl furans from (2-furyl)carbene complexes, which proceeds with high regioselectivity. acs.orgorganic-chemistry.org Additionally, regioselective ortho-lithiation of 3-substituted furans can provide access to 2,3-disubstituted furans, a pattern that can be difficult to achieve by other means. uoc.gr

The final piece of the molecular puzzle, the benzoyl group, is typically introduced via an acylation reaction. The most common reagent for this purpose is benzoyl chloride. wikipedia.org In a convergent synthesis, a pre-formed acrylonitrile anion or a related nucleophilic intermediate could be reacted with benzoyl chloride to install the benzoyl group, forming a benzoyl ketone. wikipedia.org

The benzoyl group is also frequently used as a protecting group for alcohols in organic synthesis due to its stability under various conditions. libretexts.org It can be installed by reacting an alcohol with benzoyl chloride in the presence of a base and later removed by hydrolysis. libretexts.orgnumberanalytics.com While not a direct incorporation into the final structure's carbon skeleton in this context, the strategies for benzoylation are fundamental in multi-step syntheses of complex molecules. The synthesis of benzoyl chloride itself typically starts from benzoic acid, which can be prepared from bromobenzene (B47551) via a Grignard reaction. researchgate.neted.gov

Multi-Component Reactions and Cascade Processes in the Synthesis of Related Scaffolds

Multi-component reactions (MCRs) and cascade processes are powerful tools in the synthesis of complex organic molecules, including heterocyclic systems derived from acrylonitrile scaffolds. scispace.commdpi.com These reactions combine three or more starting materials in a one-pot fashion to form a final product that incorporates portions of all the initial reactants. nih.gov This approach is characterized by high atom economy, reduced waste, and simplified purification procedures. mdpi.com Cascade reactions, on the other hand, involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, all occurring under the same reaction conditions without the need for isolating intermediates. tandfonline.com

Utilization of Active Methylene Compounds in Acrylonitrile Formation

The formation of the acrylonitrile backbone, a key structural feature of this compound, frequently involves the use of active methylene compounds. These are compounds that possess a CH2 group flanked by two electron-withdrawing groups, rendering the protons acidic and the carbon nucleophilic.

A common method for the synthesis of acrylonitrile derivatives is the Knoevenagel condensation. This reaction typically involves the condensation of an aldehyde or ketone with an active methylene compound, such as malononitrile (CH2(CN)2) or benzoylacetonitrile. tubitak.gov.tr For instance, the synthesis of (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives has been achieved through a Knoevenagel condensation between an aromatic aldehyde and malononitrile. mdpi.com This initial condensation is often the first step in a multi-component or cascade sequence leading to more complex heterocyclic structures. mdpi.com

The reactivity of α,β-unsaturated nitriles, such as 2-benzoyl-3-phenyl-acrylonitrile, allows for further transformations. For example, heating this compound with a cyanide ion can lead to the formation of furan (B31954) derivatives. longdom.orglongdom.org Similarly, α-substituted β-(2-furyl)-acrylonitriles can react with various active-methylene heterocycles. longdom.orglongdom.org The reaction of 2-benzoyl-3-(furan-2-yl)-acrylonitrile with 2,4-thiazolidinedione (B21345) or isorhodanine in a Michael reaction leads to the formation of pyrano[2,3-d]thiazole derivatives. nih.gov

The following table summarizes examples of active methylene compounds used in the synthesis of acrylonitrile derivatives and related heterocycles.

| Active Methylene Compound | Reactant(s) | Product Type | Reference |

| Malononitrile | Aromatic aldehydes | (E)-1-Aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives | mdpi.com |

| Benzoylacetonitrile | Unsaturated amides | 4-Cyano-2,3-dihydrofuran-3-carboxamides | tubitak.gov.tr |

| 2,4-Thiazolidinedione | 2-Benzoyl-3-(furan-2-yl)-acrylonitrile | 7-(Furan-2-yl)-2-oxo-5-phenyl-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile | nih.gov |

| Isorhodanine | 2-Benzoyl-3-(furan-2-yl)-acrylonitrile | 7-(Furan-2-yl)-2-oxo-5-phenyl-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile | nih.gov |

One-Pot Synthetic Routes for Complex Heterocyclic Systems

One-pot syntheses are highly efficient for constructing complex heterocyclic systems from simple starting materials, minimizing the need for isolation and purification of intermediates. scispace.com These methods often involve a cascade of reactions, where the initial product undergoes further in-situ transformations.

An example of a one-pot process is the synthesis of polysubstituted pyridines through a three-component cyclocondensation, which can be seen as an extension of the Bohlmann-Rahtz reaction. core.ac.uk This involves the reaction of a 1,3-dicarbonyl compound, ammonia, and an alkynone without the need for an additional acid catalyst. core.ac.uk Similarly, multi-component reactions involving pyridines, aryl methyl ketones, and electron-deficient acrylates can provide straightforward access to C-3 acylated indolizines in a one-pot manner. scispace.com

Cascade reactions are also prominent in the synthesis of heterocyclic systems from chromone (B188151) derivatives. For example, the reaction of 3-(6-methylchromonyl)acrylonitrile with acetylacetone (B45752) in the presence of piperidine leads to a functionalized benzophenone (B1666685) derivative through a tandem process of nucleophilic attack, ring-opening, and intramolecular recyclization. tandfonline.com Furthermore, base-promoted multi-component reactions of 3-formylchromones, heterocyclic ketene (B1206846) aminals, and amidine hydrochlorides can yield highly functionalized 5H-chromeno[4,3-d]pyrimidines via a complex cascade of reactions. tandfonline.com

The synthesis of various heterocyclic systems, such as 1,2,4-triazoline, thiadiazolidine, and quinazoline, can be achieved using 2-furoyl isothiocyanate as a building block in reactions with different nucleophilic reagents. researchgate.net

The table below provides examples of one-pot synthetic routes leading to complex heterocyclic systems from acrylonitrile precursors or related starting materials.

| Starting Materials | Reaction Type | Product | Reference |

| 1,3-Dicarbonyl compound, ammonia, alkynone | Three-component cyclocondensation | Polysubstituted pyridines | core.ac.uk |

| Pyridines, aryl methyl ketones, acrylate (B77674) derivatives | I2/CuI-promoted multi-component reaction | C-3 acylated indolizines | scispace.com |

| 3-(6-Methylchromonyl)acrylonitrile, acetylacetone | Cascade reaction | Functionalized benzophenone derivative | tandfonline.com |

| 3-Formylchromones, heterocyclic ketene aminals, amidine hydrochlorides | Base-promoted multi-component reaction | 5H-Chromeno[4,3-d]pyrimidines | tandfonline.com |

| 2-Furoyl isothiocyanate, various nucleophiles | One-pot synthesis | Various five- and six-membered heterocycles | researchgate.net |

Chemical Reactivity and Transformation Studies of 2 Benzoyl 3 2 Furyl Acrylonitrile

Reactivity of the Alpha,Beta-Unsaturated Nitrile Functionality

The α,β-unsaturated nitrile portion of 2-Benzoyl-3-(2-furyl)acrylonitrile is a key driver of its reactivity, participating in a variety of addition and cycloaddition reactions.

Michael Addition Reactions with Various Nucleophiles

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a prominent reaction for this compound. wikipedia.org This reaction allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the β-position of the acrylonitrile (B1666552) moiety.

One notable example is the reaction with active methylene (B1212753) compounds. For instance, when this compound reacts with 2,4-thiazolidinedione (B21345) or isorhodanine, it leads to the formation of a pyrano[2,3-d]thiazole derivative. nih.gov In this reaction, a Michael addition is followed by cyclization and elimination of water or hydrogen sulfide (B99878), respectively, to yield 7-(furan-2-yl)-2-oxo-5-phenyl-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile. nih.gov

The reaction of 2-aroyl-3-(dimethylamino)-2-propenenitriles with aminoheterocyclic compounds has also been studied, demonstrating the versatility of the Michael addition in synthesizing complex heterocyclic systems. clockss.org These reactions can proceed via different pathways depending on the reaction conditions and the nature of the nucleophile, leading to a variety of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. clockss.org

| Michael Donor | Michael Acceptor | Product(s) | Reference |

| 2,4-Thiazolidinedione | This compound | 7-(furan-2-yl)-2-oxo-5-phenyl-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile | nih.gov |

| Isorhodanine | This compound | 7-(furan-2-yl)-2-oxo-5-phenyl-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile | nih.gov |

| 5-Methyl-1H-pyrazol-3-amine | 2-Aroyl-3-(dimethylamino)-2-propenenitriles | Pyrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives | clockss.org |

Cycloaddition Reactions Involving the Acrylonitrile Moiety

The acrylonitrile moiety of this compound can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. These [4+2] cycloadditions are powerful methods for constructing six-membered rings. chim.it For instance, 3-acylamino-2H-pyran-2-ones can react as dienes with various dienophiles, including acrylonitrile derivatives, to form highly substituted anilines and related polycyclic systems. chim.it

Furthermore, 1,3-dipolar cycloaddition reactions offer another pathway for constructing five-membered heterocyclic rings. For example, nitrile oxides can react with the double bond of the acrylonitrile moiety in a [3+2] cycloaddition to form isoxazoline (B3343090) derivatives. uchicago.eduoup.com Photo-induced cycloadditions, such as the Paterno-Büchi reaction, can lead to the formation of oxetanes, although in some cases, other cycloadducts or rearrangement products may be formed. mdpi.com

Nucleophilic Attack at the Cyano Group and Olefinic Carbon

The nitrile group (cyano group) of this compound is an electrophilic center and can be attacked by nucleophiles. openstax.org This can lead to a variety of products depending on the nucleophile and reaction conditions. For example, hydrolysis of the nitrile in acidic or basic conditions can convert it into a carboxylic acid or an amide. openstax.org

Nucleophilic attack can also occur at the olefinic carbon (the β-carbon of the double bond), as seen in Michael addition reactions. The polarization of the α,β-unsaturated system makes this carbon susceptible to attack by a wide range of nucleophiles. researchgate.net In some instances, a tandem reaction can occur where an initial nucleophilic attack at the double bond is followed by an intramolecular cyclization involving the cyano group. For example, the reaction of α-thiocyanatoacetophenone with 3-aryl-2-cyanothioacrylamides proceeds through a Michael adduct which then cyclizes via intramolecular nucleophilic attack on the thiocyanate (B1210189) group to form 2-amino-4,5-dihydrothiophenes. nih.gov

Transformations Involving the Furan (B31954) Ring System

The furan ring in this compound is another site of reactivity, capable of undergoing reactions at its carbon atoms as well as ring-opening and rearrangement processes.

Reactions at the Furan C-2 and C-3 Positions

The furan ring can undergo various electrophilic substitution reactions, although the presence of the electron-withdrawing acrylonitrile group can influence the regioselectivity. The synthesis of furan-2-ylglyoxylates, for example, can be achieved through acylation of furan, demonstrating reactivity at the C-2 position. chim.it Alkylation of pyridinethiones with 2-halomethyl furan derivatives has been used to synthesize substituted 3-amino-2-furyl-thieno[2,3-b]pyridines, showcasing the utility of the furan ring as a building block. mdpi.com

Ring-Opening and Rearrangement Processes of the Furyl Moiety

The furan ring can undergo ring-opening reactions under certain conditions. For instance, oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones can lead to the formation of 2-ene-1,4,7-triones, which can then undergo cyclization to form new furan rings. nih.gov This process highlights the furan ring's ability to act as a latent dicarbonyl species.

In some cases, the furan ring can participate in more complex rearrangement cascades. For example, a methodology involving a combined furan C-H activation and furyl ring-opening has been developed. acs.org Additionally, tandem reactions involving ring-opening and recyclization of chromone (B188151) rings have been utilized to synthesize a variety of heterocyclic compounds. researchgate.net

Reactivity of the Benzoyl Group

The benzoyl group in this compound presents two main sites for chemical modification: the ketone functionality and the aromatic ring.

The carbonyl group of the benzoyl moiety is susceptible to a variety of nucleophilic addition and condensation reactions.

Reduction: The ketone can be reduced to a secondary alcohol. A variety of reducing agents can be employed for the reduction of ketones. For α,β-unsaturated ketones, selective 1,2-reduction of the carbonyl group to an allylic alcohol can be achieved using specific reagents. For instance, sodium borohydride (B1222165) in the presence of a catalyst like H3PW12O40 has been used for the selective 1,2-reduction of α,β-unsaturated aldehydes and ketones. researchgate.net The Meerwein-Ponndorf-Verley (MPV) reduction, which uses aluminum alkoxides in the presence of an alcohol, is another method for the chemoselective reduction of aldehydes and ketones. google.com While specific studies on the reduction of this compound are not detailed in the provided literature, these general methods are applicable.

Condensation: The ketone can also undergo condensation reactions. For example, Knoevenagel condensation is a well-known reaction involving the condensation of ketones or aldehydes with active methylene compounds. mdpi.com While this reaction is more typical for aldehydes, activated ketones can also participate. The reactivity of the benzoyl ketone in this compound towards condensation would be influenced by the electronic effects of the attached acrylonitrile and furan moieties.

The benzoyl group can potentially act as a directing group for the functionalization of the C-H bonds at the ortho positions of its aromatic ring. This strategy, known as directed C-H functionalization, has become a powerful tool in organic synthesis for creating C-C and C-heteroatom bonds with high regioselectivity. nih.govacs.org

In this approach, a functional group coordinates to a transition metal catalyst, bringing the metal center in close proximity to a specific C-H bond, which is then activated and functionalized. nih.gov Ketone functionalities have been used as directing groups in palladium-catalyzed C-H functionalization reactions. researchgate.net For instance, N-benzoyl α-amino ester derivatives have undergone palladium-catalyzed ortho-arylation and alkylation, where the amide and ester groups play a role in the C-H activation. researchgate.net Although this specific transformation has not been reported for this compound, the principle of ketone-directed C-H functionalization suggests a plausible route for the selective modification of the benzoyl ring. nih.govresearchgate.net

Hydroacylation is the addition of a C-H bond of an aldehyde across an alkene, alkyne, or allene, typically catalyzed by a transition metal complex, most commonly rhodium. escholarship.orgcore.ac.uk This reaction is an atom-economical method for synthesizing ketones. scholaris.ca

The term "hydroacylation reactions with benzoyl-containing precursors" in the context of this compound is not straightforward, as the molecule itself is a ketone and not an aldehyde. However, related reactions involving the addition to activated alkenes, such as the acrylonitrile moiety in the target compound, have been reported. For example, the hydroacylation of methylenemalononitriles, which are structurally analogous to the activated alkene part of this compound, has been achieved under thermal conditions. nih.gov In these reactions, an acyl group and a hydrogen atom are added across the double bond. This suggests that this compound could potentially undergo addition reactions across its activated double bond, which might be broadly classified under hydroacylation-type transformations.

Intramolecular Cyclization Reactions Leading to Fused Heterocycles

The multifunctional nature of this compound makes it a suitable substrate for intramolecular cyclization reactions, leading to the formation of various fused heterocyclic systems.

Pyrano[2,3-d]thiazoles: The synthesis of pyrano[2,3-d]thiazole derivatives from this compound has been documented. In a notable reaction, this compound undergoes a Michael addition with 2,4-thiazolidinedione. nih.gov This reaction, followed by the elimination of a water molecule, results in the formation of 7-(furan-2-yl)-2-oxo-5-phenyl-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile. nih.gov Interestingly, the same product is obtained when isorhodanine is used instead of 2,4-thiazolidinedione, with the elimination of hydrogen sulfide. nih.gov This transformation provides an efficient route to this class of fused heterocycles, which are of interest in medicinal chemistry. nih.govd-nb.info

Reaction of this compound to form a Pyrano[2,3-d]thiazole Derivative

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| This compound | 2,4-Thiazolidinedione | 7-(furan-2-yl)-2-oxo-5-phenyl-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile | nih.gov |

| This compound | Isorhodanine | 7-(furan-2-yl)-2-oxo-5-phenyl-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile | nih.gov |

Benzofurans: Benzofurans are another important class of oxygen-containing heterocycles. nih.govmdpi.comresearchgate.net The synthesis of benzofurans can be achieved through various strategies, often involving the cyclization of precursors that contain a phenol (B47542) and a suitable side chain that can undergo cyclization. mdpi.comorganic-chemistry.org While the structure of this compound contains both a phenyl ring (from the benzoyl group) and a furan ring, a direct intramolecular cyclization to form a benzofuran (B130515) derivative from this specific starting material is not described in the provided search results. Such a transformation would likely require a multi-step sequence or a rearrangement that is not immediately obvious. The existing literature on benzofuran synthesis typically employs different starting materials and synthetic routes. nih.govmdpi.comresearchgate.netorganic-chemistry.org

Synthesis of Nitrogen- and Sulfur-Containing Fused Systems

The unique structural framework of this compound facilitates its use in the construction of fused heterocyclic systems incorporating both nitrogen and sulfur atoms. These reactions often proceed through a Michael addition followed by an intramolecular cyclization and elimination sequence.

One notable example is the synthesis of pyrano[2,3-d]thiazole derivatives. The reaction of this compound with isorhodanine (which contains both nitrogen and sulfur) in the presence of a catalyst leads to the formation of 7-(furan-2-yl)-2-oxo-5-phenyl-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile mdpi.com. Similarly, its reaction with 2,4-thiazolidinedione, a related sulfur-containing heterocycle, yields the same pyrano[2,3-d]thiazole product through a Michael reaction followed by the elimination of a water molecule mdpi.com. This demonstrates the utility of the acrylonitrile derivative as a key component in assembling complex fused rings.

Another significant application is in the synthesis of the thieno[2,3-d]pyrimidine (B153573) core. The reaction of 2-amino-4-(2-furyl)-5-benzoyl-4,5-dihydrothiophene-3-carbonitrile with formaldehyde (B43269) and 4-methylaniline under Mannich conditions results in the formation of 6-benzoyl-5-(2-furyl)-3-(4-methylphenyl)-2,3,4,4a,5,6-hexahydrothieno[2,3-d]pyrimidine-4a-carbonitrile nih.gov. This multi-component reaction highlights the ability of the dihydrothiophene intermediate, derived from precursors related to this compound, to participate in further transformations to build even more complex, fused heterocyclic systems nih.gov.

The reactivity of the activated double bond in this compound towards sulfur nucleophiles is a key step in these syntheses. The initial conjugate addition of the sulfur-containing reactant to the β-carbon of the acrylonitrile is followed by a cyclization step involving the nitrogen atom, leading to the formation of the fused heterocyclic scaffold mdpi.commsu.edu.

Table 1: Synthesis of Fused Heterocyclic Systems

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| This compound | Isorhodanine or 2,4-Thiazolidinedione | 7-(Furan-2-yl)-2-oxo-5-phenyl-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile | mdpi.com |

| 2-Amino-4-(2-furyl)-5-benzoyl-4,5-dihydrothiophene-3-carbonitrile | Formaldehyde, 4-Methylaniline | 6-Benzoyl-5-(2-furyl)-3-(4-methylphenyl)-2,3,4,4a,5,6-hexahydrothieno[2,3-d]pyrimidine-4a-carbonitrile | nih.gov |

Exploration of Novel Reaction Pathways and Catalytic Transformations

Research into the reactivity of this compound and related compounds continues to uncover novel reaction pathways and catalytic transformations. The conjugated system is an ideal substrate for transition-metal-catalyzed reactions, which can offer efficient and selective routes to valuable organic molecules.

For instance, copper-catalyzed intramolecular cascade reactions have been successfully applied to similar conjugated enynone systems to produce substituted 1H-indenes. acs.org This type of transformation, if applied to a suitably designed precursor related to this compound, could proceed through a copper-mediated 5-exo-dig cyclization to form a key copper-carbene intermediate, followed by a subsequent cyclization and hydrogen shift to yield complex polycyclic structures acs.org. The development of such catalytic cycles represents a significant advance in synthetic methodology, often providing access to products that are difficult to obtain through traditional methods.

Furthermore, palladium-catalyzed reactions are known to be effective for the functionalization of heterocyclic compounds. A palladium-catalyzed alkylation followed by a direct arylation sequence has been used to synthesize annulated nitrogen-containing heterocycles using tri-2-furylphosphine as a ligand acs.org. The furan moiety within this compound could potentially play a role in directing or participating in such catalytic processes. The exploration of metal-free catalytic systems is also a growing area of interest. For example, β-carbonyl nitriles containing 2-furyl groups have been shown to react efficiently under certain metal-free conditions to provide dicarbonylated products in excellent yields rsc.org.

The investigation of these novel pathways is crucial for expanding the synthetic utility of this compound. The goal is to develop more atom-economical and environmentally benign processes. Future research will likely focus on enantioselective catalytic transformations to produce chiral molecules, which are of high importance in medicinal chemistry and materials science.

Computational Chemistry and Theoretical Investigations of 2 Benzoyl 3 2 Furyl Acrylonitrile

Density Functional Theory (DFT) Studies of Molecular Structure and Conformation

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules, balancing computational cost with accuracy. dnu.dp.ua It is particularly well-suited for analyzing the conformational preferences and electronic properties of conjugated systems like 2-benzoyl-3-(2-furyl)acrylonitrile, which is comprised of a benzoyl group, a furan (B31954) ring, and an acrylonitrile (B1666552) moiety. ontosight.ai The molecule's rotational freedom around several single bonds suggests the existence of multiple conformers with varying energies.

DFT calculations are used to locate the minimum energy structures (stable conformers) on the potential energy surface. By optimizing the geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are predicted. For this compound, a key aspect is the planarity between the furan ring, the acrylonitrile backbone, and the benzoyl group, which influences the extent of π-electron delocalization.

Theoretical studies on similar 2-acyl-heterocycles have shown that the energy difference between conformers can be significant, often favoring a more planar arrangement to maximize conjugation. longdom.org DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, can predict these parameters with high accuracy. longdom.org The bond lengths within the chelate-like ring formed in related difluoroboron complexes show significant electron delocalization, a feature DFT can quantify. rug.nl Electronic properties such as dipole moment, polarizability, and electrostatic potential are also derived from these calculations, providing a map of the charge distribution and identifying regions susceptible to electrophilic or nucleophilic attack. researchgate.netmalayajournal.org

Table 1: Predicted Geometrical Parameters for this compound (Exemplary Data) This table presents plausible data based on DFT calculations for structurally related molecules. Actual values would require specific computation for this compound.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O (Benzoyl) | 1.23 Å |

| C≡N (Nitrile) | 1.16 Å | |

| C=C (Acrylonitrile) | 1.35 Å | |

| C-C (Furyl-Acrylonitrile) | 1.45 Å | |

| C-C (Benzoyl-Acrylonitrile) | 1.48 Å | |

| Bond Angles (°) | C-C-C (Acrylonitrile) | 121.5° |

| C-C≡N (Nitrile) | 178.0° | |

| Dihedral Angle (°) | O=C-C=C | ~180° (trans) or ~0° (cis) |

Frontier Molecular Orbital (FMO) theory is a fundamental concept for explaining chemical reactivity. numberanalytics.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals determine how a molecule interacts with other reagents. numberanalytics.comimperial.ac.uk The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. malayajournal.orgnumberanalytics.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring and the C=C double bond of the acrylonitrile moiety, which act as the primary electron-donating sites. researchgate.netmalayajournal.org Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing benzoyl and nitrile groups, which serve as the electron-accepting centers. researchgate.net DFT calculations can precisely map these orbitals and quantify their energy levels. This analysis is crucial for predicting the outcomes of pericyclic reactions, cycloadditions, and nucleophilic/electrophilic attacks. imperial.ac.ukacademie-sciences.fr

Table 2: Predicted Frontier Molecular Orbital Energies (Exemplary Data) This table shows typical energy values derived from DFT calculations on similar conjugated systems.

| Orbital | Energy (eV) | Description |

| HOMO | -6.25 eV | Highest Occupied Molecular Orbital; associated with electron-donating ability. |

| LUMO | -2.15 eV | Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.10 eV | Energy difference; indicates chemical reactivity and kinetic stability. malayajournal.org |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Beyond static molecular properties, quantum chemical calculations are instrumental in exploring the dynamic processes of chemical reactions. DFT can be used to map the entire potential energy surface of a reaction, providing a detailed, step-by-step mechanism. dnu.dp.ua

For any proposed reaction involving this compound, such as cycloadditions or cyclizations, computational methods can identify all relevant stationary points, including reactants, products, intermediates (INT), and transition states (TS). dnu.dp.uaacs.org For example, in the synthesis of thiophene (B33073) derivatives from related thioacrylamides, DFT calculations were used to locate the geometries of multiple diastereomeric intermediates and transition states along the reaction pathway. nih.govresearchgate.net Similarly, the mechanism of copper-catalyzed cyclization of related furyl-containing enynones was elucidated by identifying a key copper-carbene intermediate and subsequent transition states for C-H insertion. acs.org These calculations are crucial for understanding reaction selectivity (chemo-, regio-, and stereoselectivity), as different pathways can be compared directly. dnu.dp.uaresearchgate.net

Once transition states and intermediates are located, their energies relative to the reactants can be calculated. The energy difference between a transition state and the preceding reactant or intermediate defines the activation energy (often expressed as Gibbs free energy of activation, ΔG‡) for that step. dnu.dp.uanih.gov The step with the highest activation energy is the rate-determining step of the reaction.

Computational studies on the reactions of similar heterocyclic systems have successfully predicted activation energies that explain experimentally observed outcomes. For instance, DFT calculations showed that one cyclization pathway for a Michael adduct was kinetically favored over another by calculating the respective activation barriers. nih.govresearchgate.net In another study on the [3+2] cycloaddition of a furyl-nitrone, the calculated activation energies correctly predicted the observed exo-selectivity of the reaction. researchgate.net By comparing the energy profiles of competing pathways, a complete and quantitative understanding of the reaction mechanism is achieved. dnu.dp.uaacs.org

Table 3: Hypothetical Reaction Profile Data for a Cycloaddition Reaction (Exemplary Data) This table illustrates the kind of data generated from DFT calculations of a reaction pathway, based on values from similar reactions. acs.orgresearchgate.net

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | Starting Materials | 0.0 |

| TS1 | First Transition State | +15.5 |

| Intermediate | Reaction Intermediate | -5.2 |

| TS2 | Second Transition State | +20.4 |

| Product | Final Product | -18.0 |

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry also serves as a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. By simulating spectra for proposed structures, a direct comparison with experimental data can be made.

DFT calculations can compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. longdom.org These calculations help in assigning experimental absorption bands to specific molecular motions. For this compound, key predicted vibrations would include the C≡N stretch (experimentally found around 2220-2230 cm⁻¹ in similar structures), the C=O stretch, and various C=C and C-O stretches of the aromatic and heterocyclic rings. acs.orgresearchgate.net Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement.

Similarly, Nuclear Magnetic Resonance (NMR) parameters can be predicted. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, one can calculate the ¹H and ¹³C chemical shifts (δ) for a molecule. acs.org These predictions are highly valuable for assigning complex spectra and for distinguishing between different isomers or conformers, whose atoms would exist in slightly different electronic environments and thus exhibit different chemical shifts.

Table 4: Predicted vs. Experimental Spectroscopic Data (Exemplary Data) This table presents plausible predicted spectroscopic data for the title compound based on calculations and experimental values from analogous structures. acs.orgresearchgate.net

| Parameter | Functional Group | Predicted Value | Typical Experimental Range |

| IR Frequency (cm⁻¹) | C≡N Stretch | 2245 cm⁻¹ | 2220 - 2230 cm⁻¹ |

| C=O Stretch | 1685 cm⁻¹ | 1650 - 1690 cm⁻¹ | |

| ¹H NMR Shift (ppm) | Vinylic Proton | 7.8 ppm | 7.5 - 8.5 ppm |

| ¹³C NMR Shift (ppm) | C≡N Carbon | 117 ppm | 115 - 120 ppm |

| C=O Carbon | 185 ppm | 184 - 190 ppm |

Synthesis and Functionalization of Derivatives and Substituted Analogs of 2 Benzoyl 3 2 Furyl Acrylonitrile

Systematic Modification of the Benzoyl Group

The benzoyl moiety of 2-benzoyl-3-(2-furyl)acrylonitrile can be systematically modified to explore structure-activity relationships. This is primarily achieved by introducing various substituents onto its phenyl ring. The synthetic strategy involves utilizing substituted benzoylacetonitrile (B15868) precursors in the Knoevenagel condensation with furfural (B47365). nih.govtubitak.gov.tr

Research on analogous structures, such as (E)-2-benzoyl-3-(substituted phenyl)acrylonitriles, demonstrates the feasibility of this approach. nih.gov By replacing benzoylacetonitrile with precursors like 4-methoxybenzoylacetonitrile or 4-chlorobenzoylacetonitrile, a range of derivatives with electronically diverse substituents can be prepared. For example, the synthesis of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives highlights a common modification where multiple methoxy (B1213986) groups are installed on the benzoyl ring to enhance biological activity. nih.gov This same principle allows for the synthesis of 2-(substituted-benzoyl)-3-(2-furyl)acrylonitrile analogs.

Table 1: Examples of Substituted Benzoylacetonitriles for Analog Synthesis

| Substituted Benzoylacetonitrile | Resulting Analog Core Structure | Potential Substituent Effect |

| 4-Methoxybenzoylacetonitrile | 2-(4-Methoxybenzoyl)-3-(2-furyl)acrylonitrile | Electron-donating |

| 4-Chlorobenzoylacetonitrile | 2-(4-Chlorobenzoyl)-3-(2-furyl)acrylonitrile | Electron-withdrawing |

| 3,4,5-Trimethoxybenzoylacetonitrile | 2-(3,4,5-Trimethoxybenzoyl)-3-(2-furyl)acrylonitrile | Strong electron-donating |

| 4-Nitrobenzoylacetonitrile | 2-(4-Nitrobenzoyl)-3-(2-furyl)acrylonitrile | Strong electron-withdrawing |

These modifications allow for the fine-tuning of the molecule's electronic and steric properties, which can influence its reactivity and biological interactions.

Exploration of Substituents on the Furan (B31954) Ring System

Functionalization of the furan ring is another key strategy for creating analogs. This is accomplished by employing substituted 2-furaldehyde derivatives in the Knoevenagel condensation instead of the parent furfural. nih.gov The C-5 position of the furan ring is a common site for substitution.

Studies on the condensation of carbohydrate-derived 5-substituted-2-furaldehydes with active methylene (B1212753) compounds provide a direct route to these analogs. nih.gov For instance, reacting 5-(hydroxymethyl)furfural or 5-methylfurfural (B50972) with benzoylacetonitrile yields the corresponding 3-(5-hydroxymethyl-2-furyl)- or 3-(5-methyl-2-furyl)- derivatives. Furthermore, more complex substituents can be introduced, as seen in the synthesis of compounds like 3-amino-2-(5-nitrofuran-2-yl)-thieno[2,3-b]pyridine, which incorporates a nitro group on the furan ring. mdpi.com

Table 2: Synthesis of Furan-Substituted Analogs

| Substituted 2-Furaldehyde | Active Methylene Compound | Resulting Analog |

| 5-Nitrofurfural | Benzoylacetonitrile | 2-Benzoyl-3-(5-nitro-2-furyl)acrylonitrile |

| 5-Methylfurfural | Benzoylacetonitrile | 2-Benzoyl-3-(5-methyl-2-furyl)acrylonitrile |

| 5-Bromofurfural | Benzoylacetonitrile | 2-Benzoyl-3-(5-bromo-2-furyl)acrylonitrile |

| Furan-2,5-dicarbaldehyde | Benzoylacetonitrile (2 equiv.) | Bis(2-benzoyl-acrylonitrile) derivative |

This approach enables the introduction of a wide array of functional groups onto the furan moiety, significantly expanding the chemical space of the compound class.

Derivatization at the Acrylonitrile (B1666552) C-2 Position

The C-2 position of the acrylonitrile backbone, occupied by the benzoyl group, is a critical site for derivatization. Varying the substituent at this position involves altering the active methylene compound used in the initial Knoevenagel condensation with furfural. mdpi.com Instead of benzoylacetonitrile (Ph-CO-CH₂-CN), other aroylacetonitriles or related structures can be used to generate a library of C-2 modified analogs.

For example, the synthesis of 2-aryl- or 2-aroyl-3-ferrocene-acrylonitriles is achieved by condensing ferrocenecarboxaldehyde with various substituted benzyl (B1604629) cyanides (Ar-CH₂-CN) or benzoyl acetonitriles. mdpi.com This demonstrates that the group at C-2 can be systematically exchanged. One could react furfural with acetophenone-derived active methylene compounds to install different aryl or heteroaryl ketones at the C-2 position. This versatility allows for the replacement of the benzoyl group with other functionalities, such as different aroyl, acyl, or even sulfonyl groups, to modulate the molecule's properties. mdpi.com

Design and Synthesis of Multi-Heterocyclic Compounds Incorporating the Core Scaffold

The this compound scaffold is an excellent building block for constructing more complex, multi-heterocyclic systems. The electron-deficient nature of the double bond in the acrylonitrile moiety makes it a prime candidate for Michael addition reactions. nih.govwikipedia.orgresearchgate.net This reactivity has been exploited to synthesize fused heterocyclic compounds.

A notable example is the reaction of this compound with active methylene heterocycles like 2,4-thiazolidinedione (B21345) or isorhodanine. nih.gov In the presence of a base, these compounds act as Michael donors, adding to the acrylonitrile acceptor. The subsequent intramolecular cyclization and elimination of water or hydrogen sulfide (B99878) leads to the formation of a single product: 7-(furan-2-yl)-2-oxo-5-phenyl-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile. nih.govresearchgate.net This reaction provides an efficient route to a novel pyranothiazole system.

The versatility of α,β-unsaturated nitriles in heterocyclic synthesis is well-documented, leading to a variety of structures including pyridines, pyrazoles, and thiophenes. longdom.org Following similar principles, derivatives of this compound can be used to access other complex scaffolds, such as thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry. scielo.brmdpi.comnih.govnih.gov

Table 3: Synthesis of Multi-Heterocyclic Compounds

| Reactant 1 (Core Scaffold) | Reactant 2 (Michael Donor) | Resulting Heterocyclic System | Reaction Type |

| This compound | 2,4-Thiazolidinedione | Pyrano[2,3-d]thiazole | Michael Addition / Cyclization |

| This compound | Isorhodanine | Pyrano[2,3-d]thiazole | Michael Addition / Cyclization |

| Arylidenemalononitrile (analog) | Isorhodanine | Thiopyrano[2,3-d]thiazole | Michael Addition / Cyclization |

These synthetic transformations underscore the value of this compound and its analogs as key intermediates for the modular assembly of diverse and complex heterocyclic architectures.

Advanced Applications of 2 Benzoyl 3 2 Furyl Acrylonitrile in Organic Synthesis and Materials Science

Role as a Versatile Synthon for Complex Organic Architectures

The unique structural arrangement of 2-Benzoyl-3-(2-furyl)acrylonitrile makes it an excellent starting material for the construction of intricate molecular frameworks, particularly those relevant to medicinal chemistry and natural product synthesis.

Precursor for the Synthesis of Novel Pharmaceutical Intermediates and Scaffolds

The reactivity of α,β-unsaturated nitriles is widely exploited in the synthesis of heterocyclic compounds, which form the core of many pharmaceutical agents. This compound serves as a key building block for creating diverse heterocyclic systems due to its multiple reaction sites.

A significant application is in the synthesis of fused heterocyclic systems with potential medicinal value. For instance, it undergoes a Michael addition reaction with active methylene (B1212753) compounds like 2,4-thiazolidinedione (B21345) or isorhodanine. This reaction proceeds to form a single, structurally complex product, 7-(furan-2-yl)-2-oxo-5-phenyl-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile. mdpi.comnih.gov The resulting pyrano[2,3-d]thiazole scaffold is recognized as an important framework in medicinal chemistry. mdpi.comnih.gov This stoichiometric reaction highlights the compound's utility in generating high-value chemical entities from readily accessible starting materials.

Table 1: Synthesis of a Pyrano[2,3-d]thiazole Scaffold

| Reactant 1 | Reactant 2 | Product | Significance | Reference |

|---|

The broader class of benzoylacetonitriles, to which this compound belongs, are known precursors to a wide array of pharmaceutical agents, including those with antimicrobial, antiviral, and anti-inflammatory properties. The reactions often leverage the compound's activated nitrile and carbonyl groups to build various ring systems. longdom.org

Building Block for Natural Product Synthesis Fragments

The furan (B31954) moiety is a common structural motif found in a diverse range of natural products, particularly marine diterpenoids. While direct incorporation of this compound into a total synthesis of a natural product is not extensively documented, its constituent parts—the furan ring and the benzoyl group—are relevant to natural product architecture.

Synthetic strategies for furan-containing natural products often involve the construction of the furan ring at a key step. The presence of a pre-formed furan ring in this compound makes it a plausible, functionalized fragment for such syntheses. Its acrylonitrile (B1666552) functionality provides a handle for further chemical transformations, such as cycloadditions or conjugate additions, which are common strategies in the assembly of complex natural product skeletons. For example, Knoevenagel condensation, a reaction type related to the synthesis of this compound, is a key strategy in building fragments for furanocembrane natural products.

Potential in Functional Materials Development

The electronic and structural properties of this compound suggest its potential for use in the development of advanced functional materials, spanning from organic electronics to specialized polymers.

Exploration as Components for Organic Electronic Materials (e.g., Blue-light-emitting Fluorophores, Dyes)

While research specifically detailing the use of this compound as a blue-light-emitting fluorophore is limited, related structures containing the α,β-unsaturated nitrile (acrylonitrile) scaffold are known to be key components in functional dyes and materials. researchgate.net The extended π-conjugated system, which includes the phenyl ring, the carbonyl group, the double bond, the nitrile, and the furan ring, is a classic feature of many organic chromophores.

Boron difluoride complexes of 1,3-diaroylmethanes, which share the benzoyl structural element, have been investigated as single-component white light-emitting materials, demonstrating dual fluorescence from monomer (blue) and excimer (yellow) states. researchgate.net This suggests that the benzoyl moiety within this compound could contribute to desirable photophysical properties. Furthermore, the development of organic light-emitting devices has spurred demand for new luminescent materials, with a focus on creating a library of molecules that can produce a wide range of colors, including white light through the combination of blue and yellow fluorophores. beilstein-journals.org The structural characteristics of this compound make it a candidate for exploration within such a materials discovery framework.

Applications in Polymer Chemistry, Including Copolymers and Composites

The acrylonitrile group is a well-established monomer in polymer science, most notably for the production of polyacrylonitrile (B21495) and its copolymers like acrylonitrile butadiene styrene (B11656) (ABS). researchgate.netnih.gov The double bond in this compound makes it a potential monomer or comonomer for polymerization reactions.

Research has been conducted on copolymers derived from a related compound, 2,3-epoxypropyl 3-(2-furyl)acrylate (EPFA), which is synthesized from 3-(2-furyl)acrylic acid. These studies involve the copolymerization of EPFA with acrylonitrile (AN) to create prepolymers. researchgate.net These prepolymers can then be used to fabricate glass fiber reinforced composites (GFRC). researchgate.net The resulting composite materials are characterized for their mechanical properties, electrical properties, and chemical resistance, indicating the utility of the furan-acrylate structure in creating functional polymer composites. researchgate.net Although this research does not use this compound directly, it demonstrates a clear pathway for how the furan and acrylonitrile components can be integrated into polymer systems to develop materials with tailored properties. researchgate.netuni-saarland.de

Table 2: Polymer Composite Application Based on a Related Furan-Acrylate Structure

| Monomer 1 | Monomer 2 | Polymer Product | Application | Key Findings | Reference |

|---|

Catalytic and Stoichiometric Applications in Organic Reactions

Beyond its role as a structural precursor, this compound primarily functions as a reactant in stoichiometric transformations, where its inherent reactivity is harnessed to build new molecular structures.

The compound is an archetypal Michael acceptor, readily participating in conjugate addition reactions. As detailed in section 7.1.1, its stoichiometric reaction with nucleophiles like 2,4-thiazolidinedione is a key step in forming complex heterocycles. mdpi.comnih.gov This reactivity is a cornerstone of its application in organic synthesis, where it is consumed in the reaction to become part of a larger molecule. Such reactions are fundamental in synthetic chemistry for building carbon-carbon and carbon-heteroatom bonds. longdom.orglongdom.org

While the direct use of this compound as a catalyst is not a primary focus in the available literature, the broader field of organocatalysis sometimes employs molecules with similar functionalities. For instance, iminium/enamine catalysis often involves α,β-unsaturated carbonyl compounds. acs.org However, the predominant and well-documented application of this compound is as a stoichiometric reagent, valued for the predictable and efficient way it introduces its furan-benzoyl-acrylonitrile framework into target molecules. There is extensive research on iron-catalyzed C-H bond activation, which represents a different area of catalytic chemistry where related furan-containing structures might serve as substrates or ligands, but this is distinct from the compound itself acting as the catalyst. bohrium.com

Future Perspectives and Research Challenges for 2 Benzoyl 3 2 Furyl Acrylonitrile Chemistry

Development of Green and Sustainable Synthetic Methodologies

The chemical industry's growing emphasis on environmental responsibility necessitates the development of green and sustainable methods for synthesizing 2-Benzoyl-3-(2-furyl)acrylonitrile. Traditional synthetic routes often rely on harsh reaction conditions, toxic solvents, and produce significant waste. rjpn.orgsaudijournals.com Future research will undoubtedly focus on aligning the synthesis of this compound with the principles of green chemistry.

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique offers rapid heating, shorter reaction times, and often leads to higher yields with reduced side products. rjpn.orgmdpi.orgnih.gov The application of microwave irradiation to the synthesis of this compound and its derivatives holds the promise of a more energy-efficient and faster synthetic protocol. 14.139.47thieme-connect.com

Solvent-Free Reactions: Eliminating the use of volatile organic solvents is a cornerstone of green chemistry. rjpn.orgimamu.edu.sa Research into solid-state reactions or the use of benign alternatives like water could significantly reduce the environmental footprint of the synthesis. tandfonline.com

Catalytic Approaches: The development of highly efficient and recyclable catalysts can minimize waste and improve atom economy. This includes exploring biocatalysts, such as enzymes, and heterogeneous catalysts that can be easily separated from the reaction mixture. acgpubs.orgbenthamdirect.com

| Green Synthesis Approach | Potential Advantages |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, reduced energy consumption. rjpn.orgmdpi.orgnih.gov |

| Solvent-Free Conditions | Minimized use of hazardous solvents, reduced waste. rjpn.orgimamu.edu.sa |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. acgpubs.org |

| Heterogeneous Catalysis | Ease of catalyst separation and recycling, improved process efficiency. benthamdirect.com |

Unveiling Novel Reactivity Profiles and Synthetic Utilities

The unique combination of a benzoyl group, a furan (B31954) ring, and an acrylonitrile (B1666552) moiety in this compound imparts a distinct reactivity profile that is ripe for exploration. ontosight.ai While its role as a precursor in some reactions is known, a deeper understanding of its chemical behavior will unlock new synthetic pathways.

Future research will likely focus on:

Cycloaddition Reactions: The electron-deficient nature of the acrylonitrile group makes it a prime candidate for various cycloaddition reactions. Investigating its participation in Diels-Alder, [4+2], and [3+2] cycloadditions could lead to the synthesis of complex heterocyclic frameworks. acs.orgdnu.dp.ua

Multicomponent Reactions: Designing one-pot, multicomponent reactions involving this compound would be a highly efficient strategy for generating molecular diversity.

Synthesis of Novel Heterocycles: The furan and acrylonitrile components can serve as versatile synthons for the construction of a wide array of heterocyclic systems, which are prevalent in pharmaceuticals and functional materials. longdom.orgnih.govtubitak.gov.tr For instance, the reaction of related α,β-unsaturated nitriles has been shown to yield furan and pyrrole (B145914) derivatives. longdom.org

Expanding Applications in Advanced Materials Science and Technologies

The conjugated π-system and the presence of heteroatoms in this compound suggest its potential for applications in materials science. analis.com.my Chalcones and acrylonitrile derivatives, in general, have shown promise in various advanced technologies. researchgate.net

Future research directions include:

Organic Electronics: The molecular structure of this compound could be tailored for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). dntb.gov.uamdpi.com Chalcone derivatives are already being explored for these applications due to their tunable electronic properties. analis.com.my

Nonlinear Optical (NLO) Materials: Acrylonitrile-containing compounds have been investigated for their second-order NLO properties, which are crucial for applications in optoelectronics and photonics. rsc.orgrsc.orgresearchgate.net Theoretical and experimental studies could reveal the NLO potential of this specific molecule and its derivatives.

Chemosensors: The ability of the molecule to interact with specific ions or molecules through its functional groups could be harnessed to develop novel chemosensors for environmental or biological monitoring. researchgate.net

| Potential Application Area | Key Properties of this compound |

| Organic Electronics | Conjugated π-system, potential for charge transport. analis.com.mydntb.gov.ua |

| Nonlinear Optics | Electron-withdrawing and donating groups, potential for high hyperpolarizability. rsc.orgrsc.org |

| Chemosensors | Presence of heteroatoms and functional groups for selective binding. researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of reactions involving this compound, the integration of modern automation and flow chemistry techniques is essential. strath.ac.ukchemspeed.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. syrris.comamt.uk Synthesizing this compound and its derivatives in a flow system could streamline its production and enable the exploration of reaction conditions that are difficult to achieve in traditional batch processes. beilstein-journals.org

Automated Synthesis: High-throughput screening of reaction conditions and the rapid synthesis of derivative libraries can be achieved using automated synthesis platforms. wikipedia.orgbeilstein-journals.org This would significantly accelerate the process of discovering new reactions and identifying derivatives with desired properties.

Advanced Computational Design and Prediction of Novel Derivatives and Their Chemical Behavior

Computational chemistry and molecular modeling are indispensable tools for modern chemical research. rsc.org

Predicting Reactivity and Properties: Density Functional Theory (DFT) and other computational methods can be employed to predict the reactivity of this compound in various reactions, as well as to calculate its electronic and optical properties. dnu.dp.uaresearchgate.net This can guide experimental work and reduce the need for extensive trial-and-error synthesis.

In Silico Design of Derivatives: Computational screening can be used to design novel derivatives of this compound with enhanced properties for specific applications. By systematically modifying the core structure and evaluating the resulting changes in electronic and other properties, researchers can prioritize the synthesis of the most promising candidates.

Q & A

Basic: What are the standard synthetic routes for preparing 2-Benzoyl-3-(2-furyl)acrylonitrile, and what key reaction conditions should be optimized?

Answer:

The compound is typically synthesized via condensation reactions between carbonyl precursors and nitrile-containing intermediates. A common method involves refluxing 3-oxopentanedinitrile derivatives with aromatic aldehydes (e.g., furfural) in ethanol using catalytic piperidine. Key optimizations include:

- Reagent stoichiometry : Maintain a 1:1 molar ratio of aldehyde to nitrile precursor to minimize side reactions .

- Solvent selection : Ethanol is preferred for its balance of polarity and boiling point, facilitating reflux conditions (~2–3 hours) .

- Purification : Crude products are purified via recrystallization (ethanol) or column chromatography (hexane/ethyl acetate gradients) .

Advanced: How can computational methods like Hirshfeld analysis and molecular docking be integrated with experimental data to elucidate structure-activity relationships?

Answer:

- Hirshfeld analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) using crystallographic data. Compare experimental X-ray structures (e.g., bond lengths/angles) with density functional theory (DFT)-optimized geometries to identify discrepancies .

- Molecular docking : Use software like AutoDock Vina to model ligand-receptor binding. Validate docking poses with experimental bioactivity data (e.g., antimicrobial assays). For example, dock the acrylonitrile derivative into bacterial enzyme active sites (e.g., DNA gyrase) and correlate binding energies with inhibition zones .

Basic: What spectroscopic techniques are essential for characterizing acrylonitrile derivatives, and how should data interpretation be approached?

Answer:

- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic vs. vinylic protons). For this compound, expect signals at δ 6.3–8.1 ppm (aromatic H) and δ 5.6–6.4 ppm (vinylic H) .

- IR spectroscopy : Confirm nitrile (C≡N) stretches near 2230 cm⁻¹ and carbonyl (C=O) stretches at 1700–1720 cm⁻¹ .

- Mass spectrometry : Look for molecular ion peaks (e.g., m/z 276 for derivatives with benzothiazole substituents) and fragmentation patterns to verify substituent positions .

Advanced: What methodologies resolve contradictions between theoretical calculations and experimental crystallographic data?

Answer:

- Multi-parameter refinement : Use software like SHELXL to refine X-ray data, adjusting thermal parameters and occupancy factors to match DFT-predicted geometries .

- Energy framework analysis : Compare lattice energies from computational models (e.g., CrystalExplorer) with experimental packing motifs to identify stabilizing interactions (e.g., van der Waals vs. electrostatic) .

- Error analysis : Quantify root-mean-square deviations (RMSD) between calculated and observed bond lengths; discrepancies >0.05 Å suggest systematic errors (e.g., crystal disorder) .

Basic: How should researchers design experiments to evaluate the antimicrobial activity of acrylonitrile derivatives?

Answer:

- Assay selection : Use agar diffusion (Kirby-Bauer) or microdilution (MIC/MBC) methods. Include positive controls (e.g., ampicillin) and solvent controls (e.g., DMSO) .

- Dose-response testing : Prepare serial dilutions (1–256 µg/mL) to establish IC₅₀ values.

- Data validation : Repeat assays in triplicate and apply statistical tests (e.g., ANOVA) to confirm significance .

Advanced: What strategies optimize reaction yield and purity in multi-step syntheses?

Answer:

- Intermediate monitoring : Use TLC or HPLC to track reaction progress. For acrylonitrile derivatives, a 3:7 hexane/ethyl acetate ratio provides optimal separation .

- Catalyst screening : Test bases (e.g., piperidine, DBU) to enhance condensation efficiency. Piperidine increases yields by 15–20% in ethanol .

- In-line purification : Employ flash chromatography immediately after reflux to prevent decomposition of sensitive intermediates .

Basic: How do crystallographic techniques validate the geometric isomerism of acrylonitrile derivatives?

Answer:

- X-ray diffraction : Resolve Z- and E-isomers by analyzing dihedral angles between the benzoyl and furyl groups. For Z-isomers, expect angles <10° .

- Packing analysis : Identify π-π interactions or hydrogen bonds that stabilize specific conformers .

- Validation : Compare experimental unit cell parameters with Cambridge Structural Database entries to confirm novelty .

Advanced: How can researchers reconcile discrepancies in bioactivity data across different studies?

Answer:

- Meta-analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ values) and apply multivariate regression to identify confounding variables (e.g., assay type, bacterial strain) .

- Structure-activity clustering : Use cheminformatics tools (e.g., RDKit) to group compounds by substituent patterns and correlate with bioactivity trends .

- Mechanistic studies : Perform enzyme inhibition assays (e.g., β-lactamase activity) to isolate target-specific effects from broad-spectrum toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.